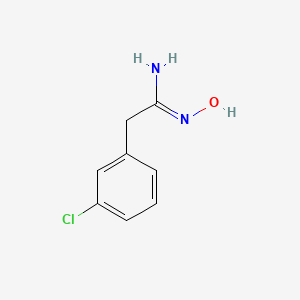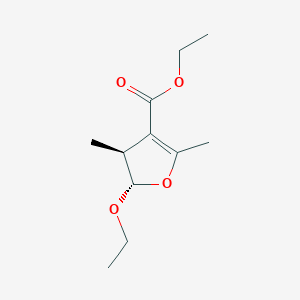
2-(3-chlorophenyl)-N'-hydroxyethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-N'-hydroxyethanimidamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to have potential therapeutic applications due to its ability to inhibit specific enzymes involved in various physiological processes. The purpose of
科学的研究の応用
Environmental Impact and Toxicity of Chlorophenols
Chlorophenols, including compounds related to 2-(3-chlorophenyl)-N'-hydroxyethanimidamide, have been extensively studied for their environmental impact and toxicity. A review of chlorophenols' effects on aquatic environments revealed moderate toxic effects to mammalian and aquatic life, with long-term exposure posing considerable risks to fish. The persistence of these compounds in the environment varies, being low in the presence of adapted microflora capable of biodegrading them but can become moderate to high under certain conditions. Bioaccumulation is expected to be low, yet their strong organoleptic effect is notable (Krijgsheld & Gen, 1986).
Health Risks Associated with Chlorophenols
The association between chlorophenols and health risks, particularly cancer, has been a subject of concern. Studies have linked phenoxyacetic acid herbicides and chlorophenols with soft-tissue sarcomas and non-Hodgkin's lymphomas. However, the evidence for a causal association remains strongest for non-Hodgkin's lymphomas, reflecting either a weak effect or a confounding exposure related to the use of these compounds (Kelly & Guidotti, 1989).
Degradation and Remediation Techniques
Research into the degradation of chlorophenols has highlighted the efficacy of zero valent iron and iron-based bimetallic systems in dechlorinating these pollutants. These systems offer a promising solution for overcoming the limitations of direct chlorophenol remediation, such as surface passivation over time. The efficiency of these methods varies based on the metal combinations used and the characteristics of the target chlorophenol, suggesting a nuanced approach to remediation strategies (Gunawardana, Singhal, & Swedlund, 2011).
Insights into Herbicide Toxicity and Environmental Presence
A scientometric review on the toxicity of 2,4-D, a widely used herbicide and related compound, offered insights into global research trends and identified key areas for future investigation. The study emphasized the importance of focusing on molecular biology, gene expression, and pesticide degradation to further understand the environmental and health impacts of herbicides like 2,4-D (Zuanazzi, Ghisi, & Oliveira, 2020).
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), have been found to inhibit oxidative phosphorylation . CCCP acts as a protonophore, altering the permeability of the mitochondrial inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane .
Biochemical Pathways
For instance, some indole derivatives have been found to exhibit diverse biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
A study investigating the in vivo metabolism of a similar compound in rats was conducted using high-performance liquid chromatography (hplc) .
Result of Action
Similar compounds, such as cccp, have been found to cause the gradual destruction of living cells and death of the organism .
Action Environment
It is known that the environment can significantly impact the effectiveness and stability of similar compounds .
特性
IUPAC Name |
2-(3-chlorophenyl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTJREHZYDXQBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanone, [5-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)phenyl]methyl]-2-hydr](/img/no-structure.png)

